molecular formula C21H13NO3 B14135205 2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one CAS No. 3513-39-1

2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one

Cat. No.: B14135205
CAS No.: 3513-39-1
M. Wt: 327.3 g/mol
InChI Key: VWVBEXXYVRVMKS-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of a nitrophenyl group and a phenyl group attached to an indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one typically involves the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to facilitate the formation of the indenone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The indenone core can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

    Reduction: The major product is 2-(4-Aminophenyl)-3-phenyl-1H-inden-1-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives such as carboxylic acids.

Scientific Research Applications

2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research into its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Used in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The nitrophenyl group may play a role in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-1H-indene-1-one: Similar structure but lacks the phenyl group at the 3-position.

    3-Phenyl-1H-inden-1-one: Lacks the nitrophenyl group.

    4-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the indenone core.

Uniqueness

2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one is unique due to the combination of the nitrophenyl and phenyl groups attached to the indenone core. This structural arrangement imparts specific chemical and physical properties that can be exploited in various applications.

Properties

CAS No.

3513-39-1

Molecular Formula

C21H13NO3

Molecular Weight

327.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-3-phenylinden-1-one

InChI

InChI=1S/C21H13NO3/c23-21-18-9-5-4-8-17(18)19(14-6-2-1-3-7-14)20(21)15-10-12-16(13-11-15)22(24)25/h1-13H

InChI Key

VWVBEXXYVRVMKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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